

Spectroscopic Data of Remdesivir Intermediate-1 (GS-441524): A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **Remdesivir intermediate-1**, identified as GS-441524, with literature-reported values. The objective is to offer a reliable reference for the characterization of this crucial intermediate in the synthesis of the antiviral drug Remdesivir. The data presented herein is compiled from peer-reviewed scientific literature and is intended to support research and development efforts in medicinal chemistry and drug manufacturing.

Introduction to GS-441524

GS-441524 is the parent nucleoside of Remdesivir and a key intermediate in its synthesis. Accurate spectroscopic characterization is essential for confirming the identity and purity of GS-441524, ensuring the quality and efficacy of the final active pharmaceutical ingredient. This guide focuses on the three primary spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the quantitative spectroscopic data for GS-441524 as reported in the scientific literature.

Table 1: ¹H NMR Spectroscopic Data of GS-441524



Proton Assignment	Literature ¹H Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent
H-1'	4.85	d	6.4	DMSO-d ₆
H-2'	4.16	t	5.6	DMSO-d ₆
H-3'	4.01	t	4.4	DMSO-d ₆
H-4'	3.92	q	4.8	DMSO-d ₆
H-5'a	3.63	dd	12.0, 4.8	DMSO-d ₆
H-5'b	3.52	dd	12.0, 5.2	DMSO-d ₆
2'-OH	5.42	d	5.2	DMSO-d ₆
3'-OH	5.17	d	4.8	DMSO-d ₆
5'-OH	5.01	t	5.6	DMSO-d ₆
NH ₂	7.84	S	-	DMSO-d ₆
H-2	7.97	S	-	DMSO-d ₆
H-6	6.88	d	3.6	DMSO-d ₆
H-8	6.94	d	3.6	DMSO-d ₆

Data extracted from the supporting information of Hu, T., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(32), 27516–27522.

Table 2: ¹³C NMR Spectroscopic Data of GS-441524



Carbon Assignment	Literature 13 C Chemical Shift (δ , ppm)	Solvent
C-1'	82.5	DMSO-d6
C-2'	74.6	DMSO-d6
C-3'	70.4	DMSO-d ₆
C-4'	86.0	DMSO-d6
C-5'	61.5	DMSO-d ₆
C-2	145.7	DMSO-d ₆
C-4	155.1	DMSO-d ₆
C-5	98.8	DMSO-d6
C-6	115.6	DMSO-d ₆
C-7a	149.0	DMSO-d6
C-8	108.7	DMSO-d ₆
CN	118.0	DMSO-d ₆

Data extracted from the supporting information of Hu, T., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(32), 27516–27522.

Table 3: Mass Spectrometry Data of GS-441524

Ionization Mode	Observed m/z	Ion Type	Method
ESI+	292.1145	[M+H] ⁺	HRMS
ESI+	314.0964	[M+Na]+	HRMS

Data extracted from the supporting information of Hu, T., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(32), 27516–27522.

Experimental Protocols



The following are generalized experimental protocols for obtaining the spectroscopic data presented above. For specific details, researchers should consult the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of GS-441524 (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, ~0.5-0.7 mL) in a standard 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- ¹H NMR Acquisition:
 - A standard pulse program for proton NMR is used.
 - The spectral width is set to acquire signals typically between -2 and 12 ppm.
 - A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
 - The temperature is maintained at a constant value, typically 25 °C.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse program is used to simplify the spectrum.
 - The spectral width is set to acquire signals typically between 0 and 200 ppm.
 - A larger number of scans is required due to the lower natural abundance of ¹³C.
 - The temperature is maintained at a constant value, typically 25 °C.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

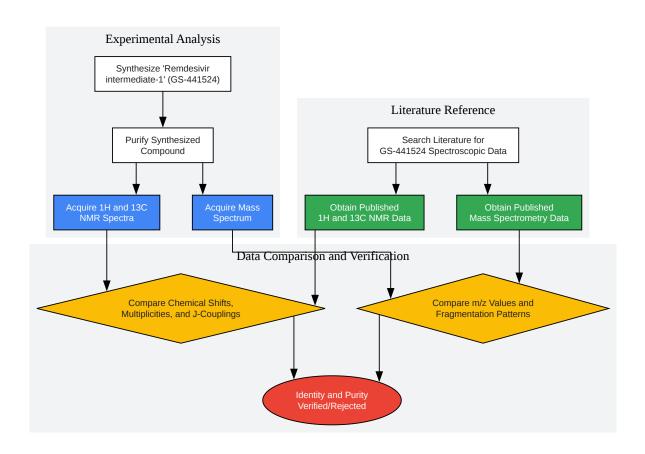


- Sample Preparation: A dilute solution of GS-441524 is prepared in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile/water mixture).
- Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)
 equipped with an electrospray ionization (ESI) source is typically used.
- Acquisition:
 - The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - The ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) are optimized to achieve stable and efficient ionization.
 - Mass spectra are acquired in positive ion mode to observe protonated molecules ([M+H]+)
 and other adducts (e.g., [M+Na]+).
- Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion. The measured mass is then compared with the calculated theoretical mass of the elemental composition of GS-441524 to confirm its identity.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing experimentally obtained spectroscopic data of a synthesized "**Remdesivir intermediate-1**" (GS-441524) with established literature data.





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Caption: Workflow for the comparison of experimental and literature spectroscopic data.

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